![molecular formula C9H18ClNO B14003309 [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B14003309.png)
[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is known for its unique structure, which includes a pyrrolidine ring attached to a cyclopropyl group via a methanol linkage. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE typically involves the reaction of pyrrolidine with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of [1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
[1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield cyclopropyl ketones, while reduction may produce cyclopropyl alcohols .
Scientific Research Applications
[1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE include:
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Cyclopropyl derivatives: Compounds with a cyclopropyl group, such as cyclopropylamines and cyclopropyl ketones.
Uniqueness
The uniqueness of [1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE lies in its combination of a pyrrolidine ring and a cyclopropyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C9H18ClNO |
|---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
[1-(pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c11-8-9(3-4-9)7-10-5-1-2-6-10;/h11H,1-8H2;1H |
InChI Key |
OGKDFQCYEQMBFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2(CC2)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



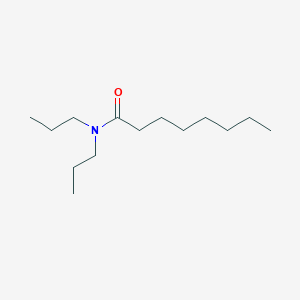
![3-(Spiro[2.5]octan-6-yl)propiolic acid](/img/structure/B14003240.png)
![Methyl 2-[[2-(bis(methoxycarbonylmethyl)amino)cyclopropyl]-(methoxycarbonylmethyl)amino]acetate](/img/structure/B14003245.png)
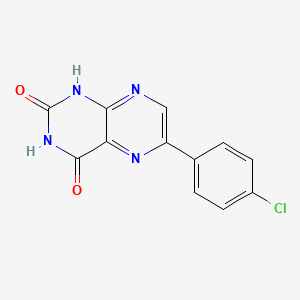
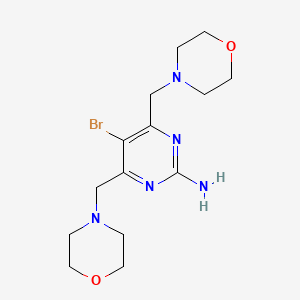


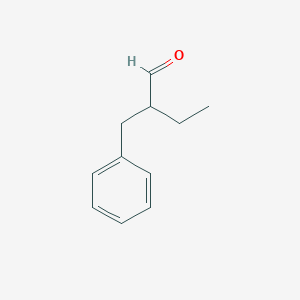
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14003277.png)
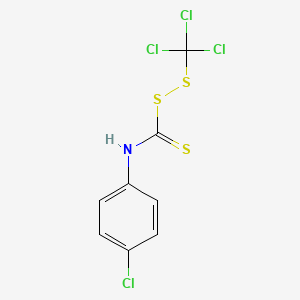
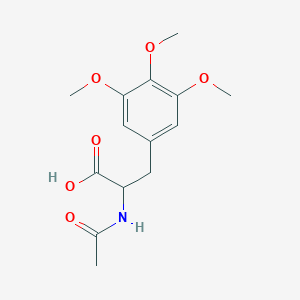
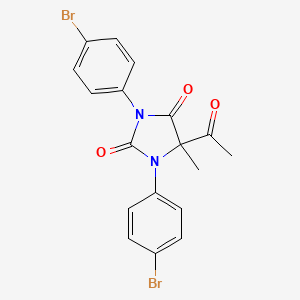
![2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine](/img/structure/B14003298.png)
